molecular formula C22H15FN2 B2554044 4-(4-Fluorophenyl)-3,6-diphenylpyridazine CAS No. 838814-77-0

4-(4-Fluorophenyl)-3,6-diphenylpyridazine

Cat. No. B2554044
CAS RN: 838814-77-0
M. Wt: 326.374
InChI Key: UDBWRWHAKUGAPG-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-3,6-diphenylpyridazine” is likely an organic compound consisting of a pyridazine ring substituted with phenyl groups and a fluorophenyl group . Pyridazine is a basic six-membered ring with two nitrogen atoms. Phenyl groups are aromatic rings, and the presence of a fluorine atom on one of these rings could influence the compound’s properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve reactions similar to those used for other fluorophenyl and pyridazine compounds . These could include condensation reactions, substitution reactions, or others depending on the specific starting materials .


Molecular Structure Analysis

The molecular structure would likely be determined using techniques such as X-ray crystallography . The compound may exhibit interesting structural features due to the presence of the aromatic rings and the electronegative fluorine atom .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions, and the fluorine atom could be replaced by other groups in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the presence of the aromatic rings, the electronegative fluorine atom, and the basic pyridazine ring .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use. If it’s intended for use in biological systems, it could interact with various proteins or other biological targets .

Safety and Hazards

As with any chemical compound, handling “4-(4-Fluorophenyl)-3,6-diphenylpyridazine” would require appropriate safety measures. Based on its structure, it could potentially be harmful if inhaled, ingested, or if it comes into contact with skin .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it exhibits interesting chemical or biological properties, it could be further studied for potential applications in various fields .

properties

IUPAC Name

4-(4-fluorophenyl)-3,6-diphenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2/c23-19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)24-25-22(20)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBWRWHAKUGAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-3,6-diphenylpyridazine

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